N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride is a chemical compound with a complex structure that includes both amine and benzamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride typically involves the reaction of N-methyl-2-[2-(methylamino)ethyl]benzamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield while minimizing impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-[2-(methylamino)ethyl]benzamide oxide, while reduction may produce N-methyl-2-[2-(methylamino)ethyl]benzylamine .
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-2-methyl-benzamide: Similar structure but with an ethyl group instead of a methyl group.
N-methyl-N-(N,N-dimethylaminoethyl)-aminoethanol: Contains additional amino and ethanol groups.
Ethanol, 2-(methylamino)-: Similar amine structure but with an ethanol group.
Uniqueness
N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H17ClN2O |
---|---|
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
N-methyl-2-[2-(methylamino)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-12-8-7-9-5-3-4-6-10(9)11(14)13-2;/h3-6,12H,7-8H2,1-2H3,(H,13,14);1H |
InChI-Schlüssel |
RKMSZEWLWQKJMV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC=CC=C1C(=O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.